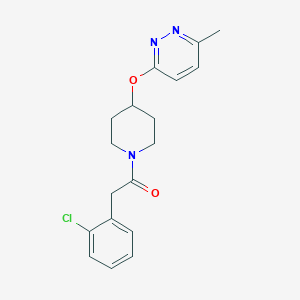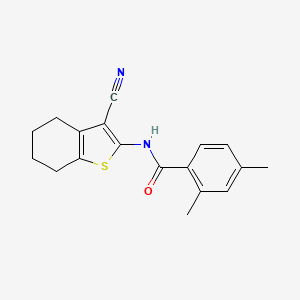
N-(2-aminoethyl)-4-iodobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is a chemical compound that features an amine group attached to an ethyl chain, which is further connected to a benzamide structure with an iodine atom at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-iodobenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-aminoethanol.
Amidation Reaction: 4-iodobenzoic acid is reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(2-hydroxyethyl)-4-iodobenzamide.
Conversion to Amine: The hydroxyl group in N-(2-hydroxyethyl)-4-iodobenzamide is then converted to an amine group through a reaction with thionyl chloride (SOCl2) followed by ammonia (NH3) treatment.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid (HCl) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-aminoethyl)-4-azidobenzamide or N-(2-aminoethyl)-4-cyanobenzamide can be formed.
Oxidation Products: Oxidation of the amine group can yield imines or nitriles.
Reduction Products: Reduction can lead to secondary amines or other reduced derivatives.
科学研究应用
N-(2-aminoethyl)-4-iodobenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, especially those involving iodine-containing molecules.
Radiolabeling: Due to the presence of iodine, it can be used in radiolabeling studies for imaging and diagnostic purposes.
Chemical Probes: It serves as a chemical probe to investigate the function of various biological targets.
作用机制
The mechanism of action of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-aminoethyl)-4-bromobenzamide hydrochloride
- N-(2-aminoethyl)-4-chlorobenzamide hydrochloride
- N-(2-aminoethyl)-4-fluorobenzamide hydrochloride
Uniqueness
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Iodine’s larger atomic size and higher polarizability compared to other halogens make it particularly useful in radiolabeling and imaging applications. Additionally, the compound’s ability to form halogen bonds can lead to specific interactions with biological targets that are not possible with other halogenated analogs.
属性
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIDFJCWZIWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145343-82-4 |
Source


|
| Record name | N-(2-aminoethyl)-4-iodobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)




![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2604113.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2604114.png)

![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
